2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate
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Overview
Description
2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate, often involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and potassium t-butoxide for cyclization reactions . The major products formed from these reactions are often substituted thiophene derivatives with diverse biological activities .
Scientific Research Applications
Thiophene derivatives, including 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate, have numerous applications in scientific research. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . In medicinal chemistry, they exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Mechanism of Action
The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors involved in disease processes . The exact mechanism of action of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate would depend on its specific structure and functional groups.
Comparison with Similar Compounds
Thiophene derivatives are structurally similar to other heterocyclic compounds such as furan and pyrrole. the presence of sulfur in the thiophene ring imparts unique chemical and biological properties . Similar compounds include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . The unique structural features of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate, such as the dimethylbenzylamino and oxoethyl groups, contribute to its distinct biological activities and applications.
Properties
IUPAC Name |
[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-5-6-13(8-12(11)2)9-17-15(18)10-20-16(19)14-4-3-7-21-14/h3-8H,9-10H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAMGONARNORAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=CS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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